Ethylphosphonothioic dichloride

Description

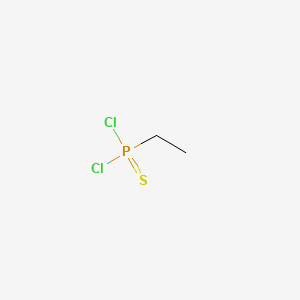

Structure

3D Structure

Properties

IUPAC Name |

dichloro-ethyl-sulfanylidene-λ5-phosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H5Cl2PS/c1-2-5(3,4)6/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FRNHPBDNOSCJNW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCP(=S)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H5Cl2PS | |

| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6027347 | |

| Record name | Ethylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl phosphonothioic dichloride, anhydrous appears as a clear colorless liquid with a pungent odor. Burns, but may be difficult to ignite. Denser than water. Very toxic by inhalation. Corrosive to metals and tissue., Clear liquid with a sulfur or phosphorus odor; [CHEMINFO MSDS] | |

| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl phosphonothioic dichloride, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

342 °F at 760 mmHg (USCG, 1999) | |

| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Flash Point |

203 °F (USCG, 1999) | |

| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.35 at 68 °F (USCG, 1999) - Denser than water; will sink | |

| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

1.45 mmHg at 70 °F (USCG, 1999), 1.4 [mmHg] | |

| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethyl phosphonothioic dichloride, anhydrous | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1615 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

993-43-1 | |

| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | P-Ethylphosphonothioic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=993-43-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylphosphonothioic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000993431 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl phosphonothioic dichloride | |

| Source | EPA Acute Exposure Guideline Levels (AEGLs) | |

| URL | https://www.epa.gov/aegl/access-acute-exposure-guideline-levels-aegls-values#tab-4 | |

| Description | Acute Exposure Guideline Levels (AEGLs) are used by emergency planners and responders worldwide as guidance in dealing with rare, usually accidental, releases of chemicals into the air. https://www.epa.gov/aegl | |

| Record name | Phosphonothioic dichloride, P-ethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylphosphonothioic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6027347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylphosphonothioic dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.372 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLPHOSPHONOTHIOIC DICHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X7NUN2K5DC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

less than -58 °F (USCG, 1999) | |

| Record name | ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8645 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylphosphonothioic Dichloride (CAS 993-43-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Ethylphosphonothioioic Dichloride, a highly reactive organophosphorus intermediate. Its unique chemical nature makes it a critical building block in the synthesis of various specialty chemicals, yet also demands rigorous handling and safety protocols due to its toxicity and reactivity. This document moves beyond a simple recitation of properties to offer insights into its synthesis, reactivity, analytical characterization, and safe handling, grounded in established chemical principles.

Core Molecular and Physical Characteristics

Ethylphosphonothioic dichloride (C₂H₅PSCl₂) is a fuming, colorless to light-yellow liquid characterized by a pungent, irritating odor.[1][2] As an organothiophosphate and an acid halide, its properties are dominated by the electrophilic phosphorus center, the thiono (P=S) group, and two reactive P-Cl bonds.[3] This structure dictates its high reactivity, particularly towards nucleophiles, and its classification as a corrosive and toxic substance.[1][3]

Physicochemical Data Summary

A compilation of key quantitative properties is essential for experimental design, from reaction setup to purification and storage. The data presented below has been aggregated from multiple authoritative sources.

| Property | Value | Source(s) |

| CAS Registry Number | 993-43-1 | [2] |

| Molecular Formula | C₂H₅Cl₂PS | [1][2] |

| Molecular Weight | 163.01 g/mol | [1][2] |

| Appearance | Clear colorless liquid with a pungent odor | [1] |

| Boiling Point | 171.6 °C (342 °F) at 760 mmHg | [1][3] |

| 56-60 °C at 12 Torr | [2] | |

| Melting Point | < -50 °C (< -58 °F) | [3] |

| Density | 1.35 g/cm³ at 20 °C (68 °F) | [2][3] |

| Vapor Pressure | 1.45 mmHg at 21.1 °C (70 °F) | [3] |

| Flash Point | 95 °C (203 °F) | [3] |

| SMILES | CCP(=S)(Cl)Cl | [1] |

| InChIKey | FRNHPBDNOSCJNW-UHFFFAOYSA-N | [1][2] |

Synthesis and Chemical Reactivity

Representative Synthesis Pathway

The synthesis of phosphonothioic dichlorides is most effectively achieved via the thionation of their corresponding phosphonic dichloride precursors. A robust and widely cited method involves the use of tetraphosphorus decasulfide (P₄S₁₀) as the sulfur transfer agent. This reaction is broadly applicable to a range of alkyl and aryl phosphonic dichlorides.

The core transformation is the conversion of the P=O bond in ethylphosphonic dichloride to a P=S bond. P₄S₁₀ serves as a potent thionating agent for this purpose. The reaction is typically conducted under neat (solvent-free) conditions at elevated temperatures to drive the reaction to completion. An inert atmosphere is crucial to prevent hydrolysis of the starting material and product.

Caption: Synthesis of this compound via thionation.

Core Reactivity Profile

The reactivity of this compound is governed by the two chlorine atoms, which are excellent leaving groups. This makes the phosphorus atom highly susceptible to nucleophilic attack.

-

Hydrolysis: It reacts readily, and sometimes violently, with water and other protic solvents (e.g., alcohols) to liberate corrosive hydrogen chloride gas and form ethylphosphonothioic acid derivatives.[3][4] This moisture sensitivity necessitates handling under strictly anhydrous conditions.

-

Reaction with Nucleophiles: It is an essential precursor for installing the ethylphosphonothioate moiety. It reacts with a wide range of nucleophiles, including alcohols, phenols, thiols, and amines, to displace one or both chlorine atoms. This reactivity is the foundation of its use as an intermediate in the synthesis of pesticides and other specialty chemicals.[5]

-

Incompatibilities: It is incompatible with strong oxidizing agents, bases (alkali, amines), and alcohols.[3] Reactions with strong reducing agents, such as metal hydrides, can lead to the formation of highly toxic and flammable phosphine gas.[3] Caution is also advised when mixing with ethers in the presence of metal salts, as this can lead to vigorous or explosive reactions.[3]

Analytical Methodologies and Spectral Characterization

Accurate characterization of this compound is critical for quality control and reaction monitoring. A combination of chromatographic and spectroscopic techniques is typically employed.

Representative Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the preferred method for the analysis of volatile organophosphorus compounds due to its high resolution and sensitivity, providing both retention time for identification and a mass spectrum for structural confirmation.

Caption: A typical Gas Chromatography-Mass Spectrometry (GC-MS) workflow.

Expected Spectral Signatures

While a comprehensive public database of spectra for this specific compound is limited, its structure allows for the prediction of key spectral features.

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. A detailed vibrational assignment has been performed, confirming the presence of both gauche and trans conformers in the liquid state, with the gauche conformer being the sole form in the solid state. Key expected absorptions include:

-

P=S Stretch: A strong band is expected in the 650-800 cm⁻¹ region.

-

P-Cl Stretch: Strong absorptions are expected in the 450-600 cm⁻¹ range.

-

C-H Stretch (Aliphatic): Bands will appear in the 2850-3000 cm⁻¹ region.

-

CH₂/CH₃ Bending: Vibrations will be present in the 1375-1470 cm⁻¹ region.

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The ethyl group will produce a characteristic pattern. The methyl (CH₃) protons will appear as a triplet coupled to the adjacent methylene protons. The methylene (CH₂) protons will appear as a doublet of quartets, showing coupling to both the methyl protons and the phosphorus atom (³¹P).

-

¹³C NMR: Two distinct signals are expected for the two carbon atoms of the ethyl group, both of which will show coupling to the phosphorus atom.

-

³¹P NMR: A single resonance is expected, with its chemical shift being characteristic of the phosphonothioic dichloride environment.

-

-

Mass Spectrometry (MS): Under electron ionization (EI), the mass spectrum would be expected to show a molecular ion peak (M⁺) at m/z 162 (for ³⁵Cl isotopes). The isotopic pattern will be crucial for identification, showing characteristic M, M+2, and M+4 peaks due to the presence of two chlorine atoms. Common fragmentation pathways would involve the loss of chlorine atoms (M-Cl)⁺ and cleavage of the ethyl group.

Experimental Protocols

The following protocols are representative and should be adapted and validated by researchers based on their specific laboratory conditions and equipment. All work must be conducted in a certified fume hood with appropriate personal protective equipment.

Protocol: Representative Synthesis of this compound

This procedure is adapted from the general method for converting phosphonic dichlorides to their thiono analogs.

Materials:

-

Ethylphosphonic dichloride (CAS 1066-50-8)

-

Tetraphosphorus decasulfide (P₄S₁₀)

-

Dry, inert atmosphere (Nitrogen or Argon)

-

Glassware: Three-necked round-bottom flask, mechanical stirrer, reflux condenser with a drying tube, heating mantle, distillation apparatus.

Procedure:

-

Setup: Assemble the reaction apparatus and flame-dry all glassware under vacuum or flush thoroughly with a dry, inert gas to eliminate all moisture.

-

Charging Reactants: Under a positive pressure of inert gas, charge the flask with ethylphosphonic dichloride (1.0 mole equivalent).

-

Addition of Thionating Agent: Carefully add tetraphosphorus decasulfide (approx. 0.1 mole equivalent, corresponding to 0.4 equivalents of 'P₂S₅') to the stirred liquid. The addition may be exothermic.

-

Reaction: Heat the reaction mixture to reflux with vigorous stirring. Monitor the reaction progress by a suitable method (e.g., ³¹P NMR or GC-MS analysis of quenched aliquots). The reaction may take several hours.

-

Workup and Purification: Once the reaction is complete, cool the mixture to room temperature. The product, this compound, is purified by fractional distillation under reduced pressure.

-

Disposal: The solid residue must be quenched carefully and disposed of according to institutional and local regulations for hazardous waste.

Protocol: Analytical GC-MS of this compound

Instrumentation & Consumables:

-

Gas chromatograph with a mass selective detector (GC-MS).

-

Capillary column: 5% phenyl methyl siloxane (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film).

-

Carrier gas: Helium, high purity.

-

Solvent: Anhydrous hexane or dichloromethane (pesticide grade).

-

Autosampler vials with PTFE-lined septa.

Procedure:

-

Sample Preparation: In a dry glovebox or under an inert atmosphere, prepare a stock solution of the sample in the chosen anhydrous solvent. Perform serial dilutions to create working standards and quality control samples within the linear range of the instrument (e.g., 1-100 µg/mL).

-

GC-MS Method Parameters (Example):

-

Inlet: Split mode (e.g., 50:1), Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Carrier Gas Flow: Constant flow, 1.0 mL/min.

-

Oven Program: Initial temp 50 °C (hold 2 min), ramp at 15 °C/min to 250 °C (hold 5 min).

-

MS Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV, Temperature: 230 °C.

-

Mass Analyzer: Quadrupole, Scan range: m/z 40-400.

-

-

Analysis: Run a solvent blank, followed by the calibration standards, and then the unknown samples.

-

Data Processing: Identify the peak for this compound based on its retention time. Confirm identity by comparing the acquired mass spectrum with expected fragmentation patterns and chlorine isotopic ratios.

Safety, Handling, and Storage

This compound is classified as a toxic and corrosive material.[3] It is fatal if inhaled or absorbed through the skin and causes severe skin burns and eye damage. Due to its potential use as a precursor for chemical warfare agents, its purchase, storage, and use are subject to strict regulatory controls.[3]

-

Handling: All manipulations must be carried out in a well-ventilated, certified chemical fume hood.[6][7] Personnel must wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), a lab coat, and chemical splash goggles with a face shield.[7] An emergency shower and eyewash station must be immediately accessible.[6]

-

Storage: Store in a cool, dry, well-ventilated area away from incompatible materials.[7] The container must be kept tightly closed under an inert atmosphere (e.g., nitrogen) to prevent contact with moisture.[7] Store in a designated corrosives cabinet.

-

Spills: In case of a spill, evacuate the area immediately. Do not use water. Absorb the spill with a dry, inert material such as sand or vermiculite.[3] Collect the material in a sealed container for hazardous waste disposal.

Conclusion

This compound is a valuable yet hazardous chemical intermediate. Its utility in synthesizing a range of organothiophosphorus compounds is rooted in its high reactivity, which also necessitates a profound respect for safety and handling protocols. A thorough understanding of its physicochemical properties, synthetic routes, reactivity, and analytical signatures, as outlined in this guide, is paramount for any researcher or professional intending to work with this compound.

References

-

CAS Common Chemistry. P-Ethylphosphonothioic dichloride. [Link]

-

Haz-Map. Ethyl phosphonothioic dichloride, anhydrous. [Link]

-

Kuujia. 993-43-1(Ethylthiophosphonic Dichloride). [Link]

-

Durig, J. R., & Hizer, T. J. (1987). Spectra and structure of organophosphorus compounds. XXXI—Raman and infrared spectra and conformational stability of ethylphonothioic dichloride. Journal of Raman Spectroscopy, 18(6), 415–424. [Link]

-

Organic Syntheses. Chloromthis compound. [Link]

-

U.S. Environmental Protection Agency. Method 8141B: Organophosphorus Compounds by Gas Chromatography. [Link]

Sources

- 1. application.wiley-vch.de [application.wiley-vch.de]

- 2. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Sci-Hub. Spectra and structure of organophosphorus compounds. XXXI—Raman and infrared spectra and conformational stability of ethylphonothioic dichloride / Journal of Raman Spectroscopy, 1987 [sci-hub.ru]

- 4. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of mthis compound using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 5. ETHYL PHOSPHONO THIOIC DICHLORIDE [chemicalbook.com]

- 6. Phosphorodithioic acid, O-(2,4-dichlorophenyl) O-ethyl S-propyl ester [webbook.nist.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Safe Handling of Ethylphosphonothioic Dichloride

Authored for Researchers, Scientists, and Drug Development Professionals

Ethylphosphonothioic dichloride (CAS No. 993-43-1) is a highly reactive organothiophosphate intermediate critical in various synthetic pathways. Its utility, however, is matched by its significant hazard profile. This guide provides a detailed, scientifically-grounded framework for the safe handling, storage, and emergency management of this compound, moving beyond mere procedural lists to explain the causality behind each critical safety measure.

The Hazard Profile: Understanding the Reactivity and Toxicity

This compound is classified as a potent corrosive and toxic substance. Its primary dangers stem from its reactivity, particularly with water, and its inherent toxicity upon exposure.

Core Hazards:

-

Extreme Corrosivity: The compound is extremely destructive to tissues of the mucous membranes, upper respiratory tract, eyes, and skin. This is largely due to its nature as an acid halide.

-

High Acute Toxicity: It is classified as toxic or fatal if it comes into contact with skin or is inhaled, and harmful if swallowed.[1]

-

Water Reactivity: As an acid halide, it reacts with water, including moisture in the air or on skin, to produce hydrogen chloride (HCl) gas.[2][3] This reaction is exothermic and the resulting HCl is a primary cause of the severe corrosive effects observed.

-

Inhalation Hazard: It is designated as a Poison Inhalation Hazard (Zone B), indicating that it can cause death or serious irreversible health effects on inhalation.[3] Animal studies show that at concentrations of 500 mg/m³ (75 ppm), death can occur in less than an hour due to labored respiration and lung hemorrhage.[2]

The primary mechanism of its destructive action is the hydrolysis of the P-Cl bonds, which releases hydrochloric acid directly onto biological tissues, causing immediate and severe chemical burns.

Engineering Controls and Personal Protective Equipment (PPE): A Multi-Layered Defense

Given the severe hazards, a multi-layered approach combining engineering controls and robust PPE is not merely recommended; it is mandatory.

The fundamental principle is to contain the chemical and prevent any contact with the operator.

-

Fume Hood: All work must be conducted within a certified chemical fume hood to manage vapor inhalation risks.[4] The hood's airflow prevents the escape of toxic and corrosive vapors into the laboratory environment.

-

Ventilation: Ensure the laboratory has good general ventilation, with rates of at least 10 air changes per hour, to dilute any fugitive emissions.[5]

-

Safety Equipment: A safety shower and eyewash station must be immediately accessible and tested regularly.[1] Their proximity is critical for rapid decontamination in case of accidental exposure.

PPE is the last line of defense and must be selected for its chemical resistance to acid halides.

-

Eye and Face Protection: Tightly fitting safety goggles are the minimum requirement. A full face shield worn over safety goggles is mandated when handling larger quantities or during procedures with a high splash risk.

-

Respiratory Protection: For routine operations within a functioning fume hood, respiratory protection may not be required. However, in situations with potential for exposure, such as cleaning spills or in case of ventilation failure, a NIOSH-approved respirator with a filter effective for acid gases and organic vapors (e.g., Type ABEK) is necessary. For emergencies, a self-contained breathing apparatus (SCBA) is essential.[6]

-

Skin and Body Protection:

-

Gloves: Double gloving with chemically resistant gloves (e.g., nitrile or neoprene) is recommended.[6][7] Always inspect gloves for integrity before use.

-

Lab Coat/Apron: A chemically resistant lab coat or apron must be worn.

-

Full Body Protection: For large-scale work or spill response, a full protective suit (e.g., DuPont Tychem®) is required.[3]

-

-

Footwear: Closed-toe, chemical-resistant shoes must be worn.[7]

Diagram: PPE Protocol for Handling this compound

Caption: Logical flow for selecting PPE based on protection needs.

Standard Operating Procedures: From Benchtop to Disposal

A self-validating protocol ensures that safety is built into the workflow, not added as an afterthought.

-

Work Area: Designate a specific area within the fume hood for handling.

-

Inert Atmosphere: For moisture-sensitive reactions, handle the material under an inert atmosphere (e.g., nitrogen or argon).[4]

-

Avoidance: Do not breathe mist or vapors.[1] Avoid all contact with skin and eyes.[1]

-

Hygiene: Do not eat, drink, or smoke in the work area.[1] Wash hands and face thoroughly after handling. Contaminated clothing must be removed immediately and washed before reuse.[1]

The primary goal of storage is to maintain the integrity of the compound and prevent accidental release or reaction.

-

Container: Store in the original, tightly closed container.[5]

-

Location: Keep in a cool, dry, and well-ventilated area designated as a corrosives storage area.[1][4] The storage location must be locked up or otherwise accessible only to authorized personnel.[1]

-

Moisture Control: The compound is moisture-sensitive; storage in a desiccator or under an inert atmosphere is advisable.

-

Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, strong bases, alcohols, amines, and metals.[3][4][8]

A prepared response is critical to mitigating the harm from a spill.

-

Evacuate: Immediately evacuate the area except for personnel involved in the cleanup.

-

Isolate: Isolate the spill area for at least 50 meters (150 feet) in all directions.[3]

-

Ventilate: Ensure the area is well-ventilated, but do not direct fans at the spill, as this can increase vapor distribution.

-

PPE: Don appropriate PPE, including respiratory protection (SCBA if necessary) and full chemical-resistant clothing.[3][6]

-

Containment: Cover the spill with a dry, inert absorbent material such as sand, vermiculite, or a commercial sorbent like Chemizorb®. Do not use combustible materials like sawdust or cellulose-based absorbents.[3]

-

Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, labeled container for hazardous waste disposal.[9]

-

Decontamination: Clean the affected area thoroughly.

-

Reporting: Report the incident to the appropriate safety officer.

Diagram: Spill Response Workflow

Caption: Step-by-step workflow for safe spill response.

Emergency and First Aid Procedures

Immediate and correct first aid can significantly reduce the severity of an injury. Effects of inhalation may be delayed, so medical observation is crucial.[3][6]

| Exposure Route | First Aid Protocol | Causality/Critical Notes |

| Inhalation | 1. Move the victim to fresh air immediately. 2. If breathing has stopped, provide artificial respiration. 3. Call a physician immediately. 4. Enforce complete rest, as effects can be delayed.[3][6] | The primary goal is to remove the individual from the toxic atmosphere. Pulmonary edema symptoms can be delayed for up to 24 hours, similar to phosgene poisoning.[3][6] |

| Skin Contact | 1. Immediately remove all contaminated clothing.[1] 2. Drench the affected area with copious amounts of water for at least 15 minutes (e.g., in a safety shower).[7] 3. Call a physician immediately. | Rapid and thorough washing is essential to remove the chemical and dilute the HCl being formed on the skin, minimizing the extent of the chemical burn. |

| Eye Contact | 1. Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] 2. Remove contact lenses if present and easy to do.[1] 3. Call an ophthalmologist immediately. | Immediate and prolonged irrigation is critical to prevent permanent eye damage, including blindness.[4][5] |

| Ingestion | 1. Call a physician immediately. 2. Have the victim drink water (two glasses at most). 3. Do NOT induce vomiting due to the risk of perforation of the esophagus or stomach.[10] | Inducing vomiting can re-expose the esophagus to the corrosive material, causing further severe damage. The use of gastric lavage is contraindicated.[4][10] |

Firefighting and Disposal

-

Firefighting: This material is combustible but may be difficult to ignite.[3] For small fires, use dry chemical, CO2, or water spray.[3] For large fires, alcohol-resistant foam is also an option.[3] Crucially, do not get water inside containers, as this will cause a violent reaction. [3] Firefighters must wear full protective gear and SCBA.[4] Hazardous combustion products include oxides of sulfur and phosphorus, as well as hydrogen chloride gas.[6]

-

Disposal: this compound and its containers must be treated as hazardous waste.[5] Disposal must be carried out by a licensed waste disposal company in accordance with all local, state, and federal regulations.[1][5] Do not mix with other waste streams.

References

- SAFETY DATA SHEET - Sigma-Aldrich. (2024). Sigma-Aldrich.

- Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents | Haz-Map.Haz-Map.

- ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS - CAMEO Chemicals.NOAA.

- ETHYL PHOSPHONOTHIOIC DICHLORIDE - CAMEO Chemicals.NOAA.

- SAFETY DATA SHEET - TCI Chemicals. (2025). TCI Chemicals.

- SAFETY DATA SHEET - Chem Service. (2015). Chem Service.

- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.

- SAFETY DATA SHEET - Fisher Scientific.Fisher Scientific.

- SAFETY DATA SHEET - CymitQuimica. (2024). CymitQuimica.

- methyl phosphonic dichloride - Report | CAMEO Chemicals | NOAA.NOAA.

- SAFETY DATA SHEET - Fisher Scientific. (2010). Fisher Scientific.

- ETHYL PHOSPHORODICHLORID

- ICSC 0448 - DIETHYLTHIOPHOSPHORYL CHLORIDE(OBSOLETE).

- Acutely Toxic Chemicals (ATCs) - The Sarpong Group. (2016). University of California, Berkeley.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents | Haz-Map [haz-map.com]

- 3. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. fishersci.com [fishersci.com]

- 5. cdn.chemservice.com [cdn.chemservice.com]

- 6. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 7. sarponggroup.com [sarponggroup.com]

- 8. fishersci.com [fishersci.com]

- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. static.cymitquimica.com [static.cymitquimica.com]

An In-depth Technical Guide on the Reactivity of Ethylphosphonothioic Dichloride with Nucleophiles

Introduction

Ethylphosphonothioic dichloride (EPTC), CAS No. 993-43-1, is a key organophosphorus intermediate characterized by a chiral phosphorus center bonded to an ethyl group, a sulfur atom (via a double bond), and two chlorine atoms.[1][2] This structure renders the phosphorus atom highly electrophilic and susceptible to attack by a wide array of nucleophiles. The reactivity of EPTC is of significant interest to researchers and professionals in drug development and agrochemical synthesis, as it serves as a versatile building block for introducing the ethylphosphonothioate moiety into target molecules. This guide provides a comprehensive exploration of the reactivity of EPTC with various nucleophiles, focusing on the underlying mechanisms, experimental considerations, and synthetic applications.

Core Principles of Reactivity

The chemistry of this compound is dominated by nucleophilic substitution at the phosphorus center. The two chlorine atoms are excellent leaving groups, and their sequential displacement by nucleophiles allows for the stepwise construction of more complex molecules. The reaction generally proceeds through a bimolecular nucleophilic substitution (SN2) mechanism at the phosphorus atom.

The SN2(P) Mechanism

The SN2 reaction at a tetrahedral phosphorus center, such as in EPTC, typically involves the formation of a trigonal bipyramidal (TBP) transition state or intermediate. The incoming nucleophile attacks the phosphorus atom from the side opposite to one of the chlorine leaving groups. This leads to an inversion of configuration at the phosphorus center, a stereochemical outcome that has been observed in the hydrolysis of structurally related optically active phosphonochloridothioates.[3]

Reactivity with O-Nucleophiles

Oxygen-containing nucleophiles, such as water, alcohols, and phenols, readily react with this compound to form the corresponding phosphonothioic acids, esters, or O-aryl esters.

Hydrolysis

EPTC reacts vigorously with water in a hydrolysis reaction to yield ethylphosphonothioic acid and hydrochloric acid. This reaction is often uncatalyzed and proceeds rapidly. The initial hydrolysis product is ethylphosphonothioic monochloride, which is then further hydrolyzed to the final acid product.

Experimental Protocol: Hydrolysis of O-Ethyl Ethylphosphonochloridothioate

A solution of optically active O-ethyl ethylphosphonochloridothioate in dioxane is added to an aqueous solution of potassium hydroxide (KOH).[3] The mixture is stirred for several hours, followed by extraction with an organic solvent like benzene.[3] After removal of the solvent, the resulting O-ethyl hydrogen ethylphosphonothioate is purified by distillation.[3]

Alcoholysis and Phenolysis

The reaction of EPTC with alcohols or phenols, typically in the presence of a base to neutralize the liberated HCl, affords O-alkyl or O-aryl ethylphosphonothioates. The choice of base is critical and can range from tertiary amines (e.g., triethylamine, pyridine) to stronger bases like sodium hydride, depending on the acidity of the nucleophile.

Table 1: Representative Reactions of EPTC with O-Nucleophiles

| Nucleophile | Base | Product | Typical Yield |

| Water | None/KOH | Ethylphosphonothioic acid | High |

| Ethanol | Triethylamine | O-Ethyl ethylphosphonothioate | Good to High |

| Phenol | Pyridine | O-Phenyl ethylphosphonothioate | Good |

Reactivity with N-Nucleophiles

Amines are potent nucleophiles that react with this compound to form phosphonamidothioates. The high nucleophilicity of amines often allows these reactions to proceed at low temperatures.

Reaction with Primary and Secondary Amines

Primary and secondary amines react with EPTC to displace one or both chlorine atoms, leading to the formation of N-substituted phosphonamidothioic chlorides or N,N'-disubstituted phosphonodiamidothioates, respectively. The stoichiometry of the amine is a key parameter in controlling the extent of substitution. Using one equivalent of amine can favor the monosubstituted product, while an excess of the amine will drive the reaction towards the disubstituted product.

Experimental Workflow: Synthesis of N,N'-Dialkyl Ethylphosphonodiamidothioate

Caption: A typical workflow for the synthesis of N,N'-dialkyl ethylphosphonodiamidothioates.

Reactivity with S-Nucleophiles

Thiols and thiophenols are soft nucleophiles that react readily with the electrophilic phosphorus center of this compound.[4] These reactions are analogous to those with alcohols and phenols and are typically carried out in the presence of a base.

Thiolysis

The reaction with thiols (mercaptans) in the presence of a suitable base, such as a tertiary amine, yields S-alkyl or S-aryl ethylphosphonodithioates. The resulting thiolate anion is a powerful nucleophile that efficiently displaces the chloride ions.[5][6]

Factors Influencing the Reaction:

-

Nucleophilicity of the Thiolate: The reactivity is influenced by the electronic and steric properties of the thiol.[5] Electron-donating groups on the alkyl or aryl substituent of the thiol increase the nucleophilicity of the corresponding thiolate.

-

Base Strength: The choice of base is important to ensure complete deprotonation of the thiol to form the more reactive thiolate.[6]

Diagram: General Reaction with a Thiol Nucleophile

Caption: General reaction scheme for the synthesis of S,S-dialkyl/diaryl ethylphosphonodithioates.

Factors Influencing Reactivity

Several factors can influence the rate and outcome of the reactions of this compound with nucleophiles.

-

Solvent: The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents, which can solvate the transition state, often accelerate SN2 reactions.[7]

-

Temperature: As with most chemical reactions, increasing the temperature generally increases the reaction rate. However, for highly reactive nucleophiles, reactions are often conducted at low temperatures to control the reaction and minimize side products.

-

Steric Hindrance: Sterically bulky nucleophiles or substituents on the ethyl group of EPTC can hinder the approach of the nucleophile to the phosphorus center, thereby slowing down the reaction rate.

-

Leaving Group Ability: While both chlorine atoms are good leaving groups, the displacement of the second chloride is often slower than the first due to electronic and steric effects of the newly introduced substituent.

Synthetic Applications

The versatile reactivity of this compound makes it a valuable precursor in the synthesis of a wide range of organophosphorus compounds with applications in various fields.

-

Agrochemicals: Many pesticides and herbicides contain the phosphonothioate moiety. The reactions of EPTC with various nucleophiles provide a direct route to these active ingredients.

-

Drug Development: Organophosphorus compounds are being investigated for their potential as therapeutic agents. EPTC can be used to synthesize novel phosphonothioate-containing molecules for biological screening.[8] For instance, related phosphorus reagents are used in the synthesis of prodrugs.[8]

-

Chemical Weapons Precursor: It is important to note that this compound and related compounds can be precursors to nerve agents.[9] Their synthesis and handling are subject to strict regulations, such as the Chemical Weapons Convention.[9][10]

Safety Considerations

This compound is a corrosive and toxic substance that is hazardous upon inhalation.[1] It reacts with water and should be handled in a well-ventilated fume hood with appropriate personal protective equipment, including gloves and safety goggles.[1] Reactions should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis from atmospheric moisture.

References

-

Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 42: Organophosphorus Compounds. ([Link])

-

Georganics. Ethyl dichlorophosphate – preparation and application. ([Link])

-

PubMed. N-Alkyl Amide Synthesis via N-alkylation of Amides With Alcohols. ([Link])

-

National Institutes of Health. Synthesis of Thiol Derivatives of Biological Active Compounds for Nanotechnology Application. ([Link])

-

ResearchGate. N -Alkyl amide synthesis via N -alkylation of amides with alcohols. ([Link])

-

National Institutes of Health. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION. ([Link])

-

PubMed. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. ([Link])

-

Wikipedia. Methylphosphonyl dichloride. ([Link])

-

Chemistry Steps. Reactions of Thiols. ([Link])

-

YouTube. Reactions of Thiols. ([Link])

-

Royal Society of Chemistry. S-Nitrosothiols: chemistry and reactions. ([Link])

-

Organisation for the Prohibition of Chemical Weapons. Introduction. ([Link])

-

Ludwig-Maximilians-Universität München. Reactivities of Heteroatomic Nucleophiles Towards Carbon Electrophiles. ([Link])

-

Semantic Scholar. The Reaction of Thiols and α,ω-Dithiols With Triphenylphosphine and Diisopropyl Azodicarboxylate. ([Link])

-

Chemistry LibreTexts. 7.8: Structure and SN2 Reactivity: The Nucleophile. ([Link])

-

SciELO. Synthesis of New Fatty N-Acylamino Amides from 3,4-Dichloroaniline with Crop Protection Activity. ([Link])

Sources

- 1. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. parchem.com [parchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. REACTIONS OF ELECTROPHILES WITH NUCLEOPHILIC THIOLATE SITES: RELEVANCE TO PATHOPHYSIOLOGICAL MECHANISMS AND REMEDIATION - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Reactions of Thiols - Chemistry Steps [chemistrysteps.com]

- 6. m.youtube.com [m.youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Ethyl dichlorophosphate – preparation and application - Georganics [georganics.sk]

- 9. Methylphosphonyl dichloride - Wikipedia [en.wikipedia.org]

- 10. opcw.org [opcw.org]

Synthesis of Ethylphosphonothioic dichloride precursor

An In-depth Technical Guide to the Synthesis of Ethylphosphonothioic Dichloride

Authored by a Senior Application Scientist

Abstract

This compound (C₂H₅Cl₂PS), CAS No. 993-43-1, is a pivotal organophosphorus intermediate with significant applications in the synthesis of insecticides and other specialized organophosphorus compounds.[1][2] Its reactivity, stemming from the two phosphorus-chlorine bonds and the thiophosphoryl group, makes it a versatile building block. This guide provides a comprehensive overview of the principal synthetic methodologies for preparing this compound, tailored for researchers and chemical development professionals. We will delve into the mechanistic underpinnings of these reactions, present detailed experimental protocols, and discuss critical safety and handling procedures required for this hazardous chemical.

Introduction and Physicochemical Properties

This compound is a colorless to pale yellow liquid characterized by a pungent odor.[3][4] It is a highly reactive compound, particularly susceptible to hydrolysis, which produces corrosive hydrochloric acid.[3][4] Due to its classification as a chemical weapon precursor and its inherent toxicity, all handling must be performed with stringent safety measures.[3][5]

Table 1: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Number | 993-43-1 | [6][7] |

| Molecular Formula | C₂H₅Cl₂PS | [2] |

| Molecular Weight | 163.01 g/mol | [2] |

| Appearance | Clear colorless liquid with a pungent odor | [3] |

| Boiling Point | 56-60 °C at 12 Torr | [7] |

| Density | 1.35 g/cm³ at 20 °C | [3][7] |

| SMILES | S=P(Cl)(Cl)CC | [2][7] |

| InChIKey | FRNHPBDNOSCJNW-UHFFFAOYSA-N | [2][7] |

Core Synthetic Methodologies

The synthesis of alkylphosphonothioic dichlorides can be broadly approached through a few distinct pathways. The most prevalent and well-documented method involves the direct sulfuration of the corresponding alkylphosphonic dichloride. An alternative, elegant one-step approach utilizes the formation of chloroaluminate complexes.

Method 1: Sulfuration of Ethylphosphonic Dichloride

This is the most common and direct route, involving the conversion of the P=O bond in ethylphosphonic dichloride to a P=S bond. The choice of sulfurating agent is critical to the success of the reaction.

The conversion of a phosphonic dichloride to its thio-analogue is typically achieved by heating with a sulfurating agent. Phosphorus pentasulfide (P₄S₁₀) is a highly effective reagent for this transformation. The reaction proceeds by nucleophilic attack of the phosphoryl oxygen onto the electrophilic phosphorus of P₄S₁₀, followed by a series of rearrangements that ultimately replace the oxygen atom with sulfur. The reaction is driven by the formation of the stable phosphorus-oxygen-phosphorus linkages in the byproducts. This method is broadly applicable to a range of alkyl- and arylphosphonic dichlorides.[8]

Caption: Workflow for the synthesis of this compound via sulfuration.

This protocol is adapted from a general procedure for the synthesis of analogous phosphonothioic dichlorides and should be performed by trained personnel with appropriate engineering controls.[8]

-

Apparatus Setup: Assemble a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser. The condenser should be fitted with a drying tube (e.g., containing CaCl₂) and an inlet for an inert gas (e.g., nitrogen).

-

Inerting the System: Thoroughly flush the entire apparatus with dry nitrogen to exclude atmospheric moisture, which would hydrolyze the starting material and product.

-

Charging Reagents: Under a positive pressure of nitrogen, charge the flask with ethylphosphonic dichloride (1.0 mole equivalent). Carefully add phosphorus pentasulfide (P₄S₁₀) (approx. 0.12 mole equivalent, as P₄S₁₀ reacts as a tetramer).

-

Expert Insight: While stoichiometric calculations might suggest less, a slight excess of the phosphonic dichloride can ensure complete consumption of the solid P₄S₁₀, simplifying the subsequent distillation.

-

-

Reaction: With continuous stirring, heat the reaction mixture to reflux. For analogous preparations, a liquid temperature of 180–190°C is maintained for approximately 6 hours.[8] The mixture will darken as the reaction progresses.

-

Workup and Purification: After the reflux period, allow the dark reaction mixture to cool to room temperature under nitrogen.

-

Distillation: Purify the product by vacuum distillation. The apparatus should be equipped for fractional distillation under reduced pressure.

-

Causality Note: Vacuum distillation is essential because the boiling point of the product at atmospheric pressure is high, and prolonged heating could lead to decomposition.[8]

-

-

Collection: Collect the fraction boiling at 56-60°C under a pressure of 12 Torr.[7] The product should be a clear, colorless liquid.

-

Residue Disposal: The distillation residue is hazardous and must be quenched carefully. After cooling, it can be disposed of by very slow, controlled addition to a large volume of water or a basic solution in a well-ventilated fume hood.[8]

Method 2: Synthesis via Chloroaluminate Complex

This method provides a facile, one-step route to alkylphosphonothioic dichlorides from more fundamental starting materials, avoiding the need to first synthesize and isolate the corresponding phosphonic dichloride.

This synthesis involves the initial formation of an alkyltrichlorophosphonium chloroaluminate complex. This is achieved by reacting an alkyl chloride (e.g., ethyl chloride) with phosphorus trichloride (PCl₃) and aluminum chloride (AlCl₃).[1][9] This ionic complex, (RPCl₃)⁺(Al₂Cl₇)⁻, serves as the activated phosphorus source.[1] Subsequent reaction of this complex with a sulfur donor, such as hydrogen sulfide (H₂S) or an equivalent source, leads to the formation of the desired this compound in a single pot.[1][10]

Caption: One-pot synthesis of this compound from its chloroaluminate complex.

This protocol is based on procedures for analogous methyl derivatives and represents a more advanced synthetic route.[1][10]

-

Apparatus Setup: Use a multi-necked flask equipped with a stirrer, condenser with a gas outlet, a thermometer, and a gas inlet tube. The entire system must be rigorously dried and operated under an inert atmosphere (e.g., argon or nitrogen).

-

Complex Formation: In a suitable anhydrous solvent (e.g., dichloromethane), charge phosphorus trichloride and aluminum chloride. Cool the mixture and slowly introduce ethyl chloride. The formation of the complex is typically exothermic and may require cooling to maintain a controlled temperature (e.g., 20-25°C).[1] Stir until the complex formation is complete.

-

Sulfuration: Heat the resulting fluid mixture to a temperature range of 120°C to 220°C. Introduce a stream of dry hydrogen sulfide (H₂S) gas through the gas inlet tube.[10] The byproduct, hydrogen chloride (HCl), will evolve and should be scrubbed through a basic solution.

-

Trustworthiness: The reaction's progress can be monitored by the cessation of HCl evolution. An alkali metal chloride can be added to facilitate the reaction.[10]

-

-

Purification: Upon completion, the desired product is recovered from the reaction mass, typically by vacuum distillation, to separate it from the aluminum-containing salts and any unreacted starting materials.[10]

Analytical Characterization

Ensuring the purity and identity of the synthesized this compound is paramount. A combination of chromatographic and spectroscopic techniques should be employed.

-

Gas Chromatography (GC): GC coupled with a suitable detector (e.g., FPD, NPD, or MS) is the primary method for assessing purity and identifying impurities.[11][12] Comprehensive two-dimensional GC (GCxGC) can provide advanced impurity profiling, which is critical for tracing synthetic pathways.[11]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

³¹P NMR: This is the most definitive technique for characterizing organophosphorus compounds. This compound will exhibit a characteristic chemical shift in the ³¹P NMR spectrum. For the analogous chloromthis compound, the peak is at -74.2 ppm.[8]

-

¹H and ¹³C NMR: These spectra will confirm the presence and structure of the ethyl group attached to the phosphorus atom.

-

-

Mass Spectrometry (MS): GC-MS will show the molecular ion peak and a characteristic fragmentation pattern, confirming the molecular weight and structure.

Safety, Handling, and Disposal

This compound is a toxic, corrosive, and water-reactive substance.[3] All manipulations must be conducted with extreme caution.

Hazard Summary

-

Toxicity: Toxic if swallowed, in contact with skin, or if inhaled. It is classified as a Poison Inhalation Hazard.

-

Corrosivity: Causes severe skin burns and eye damage. Reacts with water or moisture to produce hydrochloric acid.[3]

-

Reactivity: Reacts violently with water.[3] It is incompatible with strong oxidizing agents, alcohols, amines, and alkalis.[3]

Table 2: Mandatory Personal Protective Equipment (PPE) and Handling

| Category | Requirement | Source(s) |

| Ventilation | All work must be performed in a certified chemical fume hood. | [13] |

| Hand Protection | Wear appropriate chemical-resistant gloves (e.g., nitrile or neoprene). Inspect gloves before use. | [13][14] |

| Eye/Face Protection | Chemical safety goggles and a full-face shield are mandatory. | [14] |

| Skin/Body Protection | Wear a chemical-resistant lab coat or apron. For larger quantities, full protective clothing may be necessary. | |

| Respiratory Protection | Use a NIOSH-approved respirator with an appropriate cartridge (e.g., ABEK type) if vapors or aerosols are generated or if engineering controls are insufficient. | [13] |

| Handling | Handle under an inert atmosphere (nitrogen or argon) to prevent reaction with moisture. Ensure eyewash stations and safety showers are immediately accessible. | [13] |

Emergency Procedures

-

Spills: Evacuate the area. Isolate the spill. Use a non-combustible absorbent material (e.g., sand, vermiculite) to contain the spill. Do not use water.[3] Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.

-

Fire: Use dry chemical, CO₂, or alcohol-resistant foam. Do not use water directly on the material.[3]

-

First Aid:

-

Inhalation: Move victim to fresh air immediately. Seek urgent medical attention.[3]

-

Skin Contact: Immediately remove all contaminated clothing. Wash affected area with copious amounts of soap and water for at least 15 minutes. Seek urgent medical attention.[3][13]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Seek urgent medical attention.[3][13]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek urgent medical attention.[14]

-

References

-

Stawinski, J. & Kraszewski, A. (n.d.). Product Class 15: Alkylphosphonic Acids and Derivatives. Thieme Chemistry. Available at: [Link]

-

Kaushik, M. P., & Vaidyanathaswamy, R. (1980). Facile One-Step Synthesis of Alkylphosphonothioic Dichlorides from Chloroaluminate Complexes, (RPCl3)+(Al2Cl7)~. The Journal of Organic Chemistry, 45(11). Available at: [Link]

-

Kim, H. J., et al. (2023). Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of mthis compound using GC × GC-TOFMS-chemometrics hybrid platforms. Analytical Methods, 15(44). Available at: [Link]

- Stauffer Chemical Company. (1974). Process for preparing mthis compound. Google Patents (US3813435A).

-

Emmons, W. D., & Wadsworth, W. S. (1966). Chloromthis compound. Organic Syntheses, 46, 17. Available at: [Link]

-

Global Substance Registration System. (n.d.). This compound. Available at: [Link]

-

Isomerlab. (n.d.). Ethylphosphonic dichloride, CAS: 1066-50-8. Available at: [Link]

-

ChemWhat. (n.d.). This compound CAS#: 993-43-1. Available at: [Link]

-

LookChem. (n.d.). ETHYLPHOSPHONIC DICHLORIDE(1066-50-8). Available at: [Link]

-

Patois, C., et al. (1998). Ethylphosphonic acid bis-(2,2,2-trifluoroethyl) ester. Organic Syntheses, CV 9, 88. Available at: [Link]

- Ciba-Geigy Ag. (1988). Process for the preparation of phosphorothioic dichlorides. Google Patents (EP0283073B1).

-

Defence Research Establishment. (1958). The synthesis of alkylphosphonous dichlorides from aluminum chloride – phosphorus trichloride–alkyl chloride complexes. ResearchGate. Available at: [Link]

-

Ministry of the Environment, Japan. (n.d.). Analytical Methods. Available at: [Link]

-

Chemfun. (n.d.). This compound. Available at: [Link]

-

Grokipedia. (n.d.). Ethylphosphonoselenoic dichloride. Available at: [Link]

-

CAS Common Chemistry. (n.d.). P-Ethylphosphonothioic dichloride. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropylphosphonothioic dichloride. PubChem. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Phosphonous dichloride, ethyl-. PubChem. Available at: [Link]

-

Agency for Toxic Substances and Disease Registry. (1997). Analytical Methods. Available at: [Link]

- China Petroleum & Chemical Corp. (2018). A method of producing alkyl phosphorus dichloride. Google Patents (CN108864190A).

- Dalian University of Technology. (2010). Environmentally-friendly synthesis method for phenylphosphonic dichloride. Google Patents (CN101671366A).

-

Georganics. (n.d.). Ethyl dichlorophosphate – preparation and application. Available at: [Link]

-

U.S. Environmental Protection Agency. (1976). Manual of Chemical Methods for Pesticides and Devices. Available at: [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 4. CAS 1066-50-8: Ethylphosphonic dichloride | CymitQuimica [cymitquimica.com]

- 5. Isopropylphosphonothioic dichloride | C3H7Cl2PS | CID 4186632 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemwhat.com [chemwhat.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. US3813435A - Process for preparing mthis compound - Google Patents [patents.google.com]

- 11. Decoding synthetic pathways of chemical warfare precursors: advanced impurity profiling of mthis compound using GC × GC-TOFMS-chemometrics hybrid platforms - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. atsdr.cdc.gov [atsdr.cdc.gov]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. tcichemicals.com [tcichemicals.com]

Ethylphosphonothioic dichloride mechanism of action in synthesis

An In-Depth Technical Guide to the Synthetic Utility of Ethylphosphonothioic Dichloride

Introduction: The Molecular Architecture and Significance

This compound (C₂H₅Cl₂PS) is a highly reactive organophosphorus compound that serves as a critical building block in synthetic chemistry.[1] Structurally, it features a central phosphorus atom bonded to an ethyl group, a sulfur atom (via a double bond), and two chlorine atoms. This specific arrangement of atoms dictates its reactivity, making the phosphorus center highly electrophilic and susceptible to nucleophilic attack. The two chlorine atoms are excellent leaving groups, facilitating substitution reactions that are foundational to the synthesis of a diverse range of organothiophosphate compounds.

This guide explores the core mechanistic principles governing the reactions of this compound, provides practical, field-tested protocols for its application, and discusses its role in the development of agrochemicals and other specialized materials. Due to its hazardous nature, a strong emphasis is placed on safe handling and reaction control.[2][3]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂H₅Cl₂PS | [1] |

| Molecular Weight | 163.01 g/mol | [1] |

| Appearance | Clear, colorless liquid with a pungent odor | [2][3] |

| Boiling Point | 172°C (342°F) at 760 mmHg | [2] |

| Density | 1.35 g/cm³ at 20°C (68°F) | [2] |

| Vapor Pressure | 1.45 mmHg at 21°C (70°F) | [2] |

| Reactivity | Highly reactive with water, alcohols, amines, and bases | [2][4] |

PART 1: The Core Mechanism of Action - A Tale of Electrophilicity and Substitution

The synthetic utility of this compound is rooted in the electrophilic character of its phosphorus atom. The high electronegativity of the doubly-bonded sulfur and the two chlorine atoms creates a significant partial positive charge on the phosphorus center. This makes it an ideal target for nucleophiles—electron-rich species such as alcohols, phenols, amines, and thiols.

The predominant mechanism for its reactions is nucleophilic substitution , often proceeding through a two-stage addition-elimination pathway, particularly with strong nucleophiles like amines.[5][6]

-

Nucleophilic Attack: The reaction initiates with the attack of the nucleophile's lone pair of electrons on the electrophilic phosphorus atom.

-

Formation of an Intermediate: This attack leads to the formation of a transient, high-energy trigonal bipyramidal intermediate. The incoming nucleophile and the leaving group (one of the chlorine atoms) typically occupy the axial positions.

-

Elimination of the Leaving Group: The intermediate collapses, reforming the phosphorus-sulfur double bond (or maintaining the tetrahedral geometry) and expelling a chloride ion (Cl⁻) as the leaving group.

This process can be repeated, allowing for the sequential substitution of both chlorine atoms, thereby enabling the synthesis of either mono- or di-substituted products. The choice of reaction conditions—stoichiometry, temperature, and the presence of an acid scavenger—is critical for controlling the outcome.

Caption: Nucleophilic attack on phosphorus followed by chloride elimination.

PART 2: Synthetic Applications & Experimental Protocols

The reactivity of this compound makes it a versatile reagent for creating P-O, P-N, and P-S bonds, which are central to many biologically active molecules, particularly pesticides.[7][8]

Application 1: Synthesis of Organothiophosphate Esters (P-O Bond Formation)

The reaction with alcohols or phenols is a primary method for synthesizing organothiophosphate esters, a class of compounds widely used as insecticides and acaricides.[8][9] The reaction proceeds via nucleophilic substitution where the alcohol's oxygen atom attacks the phosphorus center.[10][11]

Causality Behind Experimental Choices:

-

Anhydrous Conditions: this compound reacts readily with water to produce hydrochloric acid, which would consume reactants and corrode equipment.[2][12] All glassware must be flame-dried, and anhydrous solvents are mandatory.

-

Acid Scavenger: The reaction liberates one mole of hydrogen chloride (HCl) for each mole of alcohol reacted.[10] This acid can cause unwanted side reactions. A tertiary amine base, such as triethylamine or pyridine, is added to neutralize the HCl, forming a harmless ammonium salt that can be easily filtered off.

-

Temperature Control: The reaction is often exothermic. Adding the dichloride reactant slowly at a reduced temperature (e.g., 0-5 °C) allows for better control, prevents side reactions, and minimizes the volatilization of low-boiling-point reactants or solvents.

Experimental Protocol: Synthesis of O-Aryl Ethylphosphonochloridothioate

-

Setup: To a 250 mL three-necked, flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet, add a solution of 4-nitrophenol (13.9 g, 0.1 mol) and triethylamine (10.1 g, 0.1 mol) in 100 mL of anhydrous toluene.

-

Cooling: Cool the flask in an ice-salt bath to 0 °C with continuous stirring.

-

Reagent Addition: Add this compound (16.3 g, 0.1 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

-

Reaction: After the addition is complete, allow the mixture to slowly warm to room temperature and stir for an additional 4 hours.

-

Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting phenol is consumed.

-

Work-up: Filter the reaction mixture to remove the triethylamine hydrochloride precipitate. Wash the solid with a small amount of cold toluene.

-

Purification: Concentrate the filtrate under reduced pressure to remove the toluene. The resulting crude oil can be purified by vacuum distillation or column chromatography to yield the O-(4-nitrophenyl) ethylphosphonochloridothioate product.

Application 2: Synthesis of Phosphonamidothioates (P-N Bond Formation)

The reaction with primary or secondary amines yields phosphonamidothioates. This reaction is analogous to the formation of amides from acyl chlorides and follows a nucleophilic addition-elimination mechanism.[6][13] These compounds are investigated for various biological activities.

Causality Behind Experimental Choices:

-

Stoichiometry: Two equivalents of the amine are often used. The first equivalent acts as the nucleophile, while the second serves as the base to neutralize the generated HCl, forming an ammonium salt.[13] Alternatively, one equivalent of the amine can be used with a non-nucleophilic base like triethylamine.

-

Solvent: Aprotic solvents like diethyl ether, dichloromethane, or toluene are used to prevent any reaction with the solvent and to facilitate the precipitation of the ammonium salt byproduct.

Experimental Protocol: Synthesis of N-alkyl Ethylphosphonamidothioic Chloride

-

Setup: In a 500 mL flask under a nitrogen atmosphere, dissolve n-propylamine (11.8 g, 0.2 mol) in 200 mL of anhydrous diethyl ether.

-

Cooling: Cool the solution to -10 °C in an acetone-dry ice bath.

-

Reagent Addition: Slowly add a solution of this compound (16.3 g, 0.1 mol) in 50 mL of anhydrous diethyl ether dropwise, maintaining the temperature below -5 °C. A white precipitate of n-propylammonium chloride will form immediately.

-

Reaction: Stir the suspension at -10 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

-

Work-up: Filter the solid precipitate and wash it with dry ether.

-

Purification: Combine the filtrates and evaporate the solvent under reduced pressure. The residue, the crude N-propyl ethylphosphonamidothioic chloride, can be purified by vacuum distillation.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. ETHYL PHOSPHONOTHIOIC DICHLORIDE, ANHYDROUS | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 3. Ethyl phosphonothioic dichloride, anhydrous - Hazardous Agents | Haz-Map [haz-map.com]

- 4. fishersci.com [fishersci.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. reaction of acid/acyl chlorides with ammonia/amines nucleophilic addition elimination substitution reaction mechanism to form amides reagents reaction conditions organic synthesis doc brown's advanced A level organic chemistry revision notes for AQA, Edexcel, OCR, Salters, WJEC & CCEA courses [docbrown.info]

- 7. jetir.org [jetir.org]

- 8. Development of novel pesticides in the 21st century - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. chemguide.co.uk [chemguide.co.uk]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to Ethylphosphonothioic Dichloride: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylphosphonothioic dichloride (EPTC), with the CAS number 993-43-1, is a reactive organophosphorus compound that serves as a crucial intermediate in the synthesis of a variety of organothiophosphorus compounds.[1][2] Its bifunctional nature, possessing two reactive chlorine atoms and a thiophosphoryl group, allows for the introduction of the ethylphosphonothioate moiety into diverse molecular scaffolds. This guide provides a comprehensive overview of the physical and chemical characteristics of EPTC, detailed methodologies for its synthesis and characterization, and an exploration of its reactivity, with a focus on its applications in modern chemical synthesis.

Part 1: Core Physicochemical Characteristics

This compound is a clear, colorless to light-yellow liquid with a pungent odor.[3] It is a dense liquid that is immiscible with water and is combustible, though it may be difficult to ignite.[3]

Physical Properties

A summary of the key physical properties of this compound is presented in the table below.

| Property | Value | Source |

| CAS Number | 993-43-1 | [1][2] |

| Molecular Formula | C₂H₅Cl₂PS | [4] |

| Molecular Weight | 163.01 g/mol | [4] |

| Appearance | Clear colorless liquid with a pungent odor | [3] |

| Boiling Point | 56-60 °C at 12 Torr | [2] |

| Density | 1.3532 g/cm³ at 20 °C | [2] |

Chemical Structure and Bonding